8-Acetylquinoline
Overview
Description
8-Acetylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a nitrogen-based compound with a benzene ring fused to a pyridine ring. This compound features an acetyl group (CH₃CO) attached to the eighth position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Acetylquinoline can be synthesized through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with α,β-unsaturated aldehydes under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 8-Acetylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction reactions can convert it into 8-ethylquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 8-Ethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
8-Acetylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-Acetylquinoline varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In biological systems, it may chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, used in the synthesis of various derivatives.
8-Hydroxyquinoline: Known for its metal-chelating properties and used in medicinal applications.
8-Methylquinoline: Another derivative with different substituents affecting its chemical behavior.
Uniqueness of 8-Acetylquinoline: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-quinolin-8-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCKCOMBWIPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480515 | |
Record name | 8-ACETYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56234-20-9 | |
Record name | 8-ACETYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 8-Acetylquinoline undergo photocycloaddition reactions, and if so, what are the products?
A: Yes, this compound can participate in photocycloaddition reactions. For instance, when exposed to UV irradiation in benzene, this compound reacts with 2-Morpholinopropenenitrile. This reaction yields two main products:
* [2+2] Photocycloaddition: rel-(2R,2aR,8bS)-8b-acetyl-2-morpholino-1,2,2a,8b-tetrahydrocyclobuta[h]quinoline-2-carbonitrile. [] * [4+2] Photocycloaddition: rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile. []
Q2: How can the [4+2] photocycloaddition product of this compound and 2-Morpholinopropenenitrile be further modified?
A: The compound rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile, formed via [4+2] photocycloaddition, exhibits interesting reactivity: * Thermal Cleavage: It can be thermally cleaved back into the original reactants, this compound and 2-Morpholinopropenenitrile. This reversible reaction has a determined enthalpy (ΔH ≠) of 130.5 ± 8 kJ mol -1 and entropy (ΔS ≠) of 46 ± 3 J mol -1 K -1. [] * Hydrolysis: Hydrolysis of this compound leads to the formation of the tricyclic diketone, rel-(5R,8R)-8-acetyl-5,8-ethano-5,5-dihydroquinolin-10-one. []
Q3: Can this compound be used as a precursor for synthesizing other substituted quinoline derivatives?
A: Yes, this compound serves as a valuable starting material for synthesizing diverse quinoline derivatives. One example is its use in the synthesis of 8-(1-aminoethyl)quinoline. [] Additionally, a patent describes utilizing this compound in the Willgerodt reaction to synthesize 8-quinolineacetic acid. []
Q4: How does incorporating this compound into a terpyridine-like ligand affect the photophysical properties of its platinum(II) complex?
A: Incorporating this compound into a terpyridine-like ligand, forming 2-(8'-quinolinyl)-1,10-phenanthroline (1), significantly influences the photophysical properties of its platinum(II) complex, [Pt(1)Cl]+, compared to the control complex [Pt(3)Cl]+ (where 3 represents 2-(2'-pyridyl)-1,10-phenanthroline): [] * Absorption: [Pt(1)Cl]+ exhibits higher energy charge-transfer absorption. * Emission: [Pt(1)Cl]+ shows slightly lower energy emission with substantial intra-ligand character. * Excited-state Lifetime: [Pt(1)Cl]+ has a longer excited-state lifetime (310 ns) than [Pt(3)Cl]+ (230 ns) in deoxygenated dichloromethane at room temperature. * Activation Barrier for Quenching: [Pt(1)Cl]+ demonstrates a larger activation barrier for thermally induced quenching compared to [Pt(3)Cl]+.
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